![molecular formula C21H20N2O4 B2491703 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 851407-05-1](/img/structure/B2491703.png)
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives, including those with additional functional groups such as benzo[d][1,3]dioxole moieties and carboxamide linkages, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and synthetic versatility. They are used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reaction sequences. A common approach starts with the condensation of ethyl acetoacetate, araldehydes, and ammonia to yield dihydropyridine derivatives, which are further modified through various reactions such as hydrazinolysis, cyclization, and substitution reactions to introduce additional functional groups (Dangi, Hussain, Sain, & Talesara, 2010). These methods can be adapted to synthesize the target compound by carefully selecting starting materials and reaction conditions that introduce the benzo[d][1,3]dioxole and carboxamide functionalities at the appropriate steps in the synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of the quinoline core, which can be modified with various substituents that affect the compound's physical and chemical properties. Structural analysis is often performed using techniques such as X-ray diffraction, NMR, and mass spectrometry, providing detailed information about the arrangement of atoms and the configuration of the molecule (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The specific reactivity patterns depend on the substituents present on the quinoline core and the surrounding functional groups. For example, the presence of a carboxamide group can influence the compound's reactivity towards nucleophiles and electrophiles, while the benzo[d][1,3]dioxole moiety may participate in photochemical reactions (Yasaei, Mohammadpour, Shiri, Tanbakouchian, & Fazelzadeh, 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The introduction of specific functional groups like benzo[d][1,3]dioxole and carboxamide can affect the compound's polarity, hydrogen bonding capability, and overall molecular geometry, leading to variations in these physical properties.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity/basicity, reactivity, and stability, are determined by the electronic structure of the quinoline core and the nature of the substituents. Computational studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reactivity sites, and potential reaction mechanisms (Halim & Ibrahim, 2017).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Regioselectivity
N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, similar in structure to the compound , exhibit significant biological activities, including antibacterial and antiviral effects. The regioselectivity of their N-ethylation reactions, explored through Density Functional Theory (DFT) methods, reveals their acid/base behavior and potential reaction paths, underscoring their synthetic versatility and importance in drug development (Batalha et al., 2019).
Antidepressant Potential
Compounds structurally related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been investigated for their potential as antidepressants. Specifically, 3-ethoxyquinoxalin-2-carboxamides, designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists, have shown promising anti-depressant-like activity in preclinical models (Mahesh et al., 2011).
Cytotoxic Activity
The cytotoxic activities of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a structural resemblance with the compound of interest, have been evaluated. These studies highlight their potential in cancer therapy, particularly against in vivo subcutaneous tumors in mice, offering a foundation for further investigation into novel antitumor agents (Bu et al., 2001).
Sigma-2 Receptor Probing
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide analogues have been examined as sigma-2 receptor probes. Their binding affinity to sigma-2 receptors in vitro suggests potential applications in neuropharmacology and oncology, opening avenues for the development of novel diagnostic and therapeutic tools (Xu et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12-3-4-13(2)19-16(12)9-15(21(25)23-19)7-8-22-20(24)14-5-6-17-18(10-14)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSAGWMIASUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)
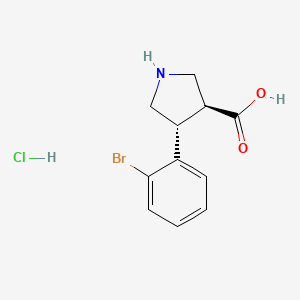
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
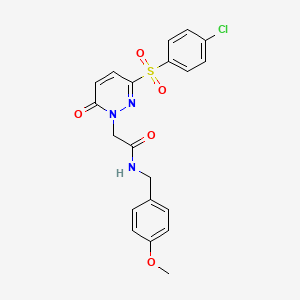
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)
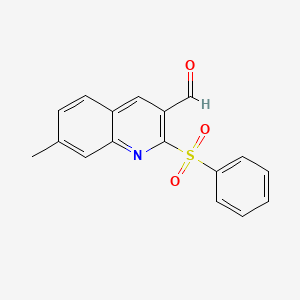
![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)
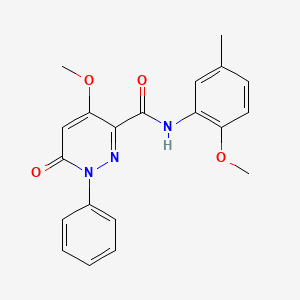
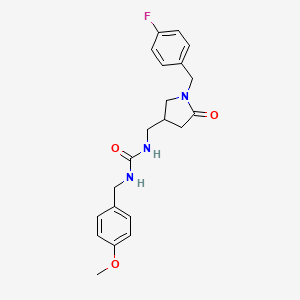
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)